2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15035558
InChI: InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24)
SMILES:
Molecular Formula: C20H14N6O3
Molecular Weight: 386.4 g/mol

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC15035558

Molecular Formula: C20H14N6O3

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C20H14N6O3
Molecular Weight 386.4 g/mol
IUPAC Name 8-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24)
Standard InChI Key DZLYWYZDPBZNIC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5

Introduction

The compound 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule featuring a pyrido[4,3-b] naphthyridine core structure, which is a fused bicyclic system containing nitrogen atoms. This compound incorporates a 1H-1,2,4-triazole moiety, known for its potential biological activity and reactivity, and a methoxyphenyl group that enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione involves multiple steps, each requiring optimization to achieve high purity and yield. While specific synthesis protocols are not detailed in the search results, similar compounds often involve reactions such as condensations, cyclizations, and substitutions to form the complex heterocyclic structure.

Potential Applications

Given its complex structure and potential biological activity, this compound could have applications in various fields, including medicinal chemistry. Interaction studies using techniques like NMR or molecular docking are crucial for understanding how it interacts with biological targets, which will provide insights into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Compound NameStructureUnique Features
5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamineContains triazole and methoxyphenyl groupsFluorine substitution may enhance lipophilicity
4-Methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiolTriazole with nitrophenyl groupNitro group introduces electron-withdrawing effects
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amineFeatures a pyridine ringAmino group may enhance hydrogen bonding interactions

The uniqueness of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione lies in its complex fused bicyclic structure combined with both triazole and naphthyridine functionalities, potentially offering distinct pharmacological profiles compared to simpler derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator